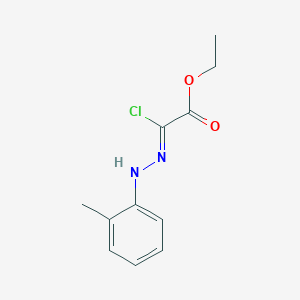

Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate

Description

Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate is a hydrazone derivative characterized by an ethyl ester group, a chloro substituent, and an ortho-tolyl (2-methylphenyl) hydrazone moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic frameworks such as thiazoles, thiadiazoles, and pyrazoles. Its reactivity is influenced by the electron-donating methyl group at the ortho position of the phenyl ring, which may introduce steric hindrance and electronic effects distinct from para-substituted analogs .

Properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3/b14-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOCJALLQHWBON-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=CC=C1C)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate typically involves the reaction of ethyl 2-chloro-2-oxoacetate with o-tolylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

Ethyl 2-chloro-2-oxoacetate+o-tolylhydrazine→Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Condensation Reactions: The hydrazone moiety can participate in condensation reactions with various carbonyl compounds to form hydrazone derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol can be used.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Condensation Products: Hydrazone derivatives with different functional groups.

Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.

Scientific Research Applications

Pharmaceutical Research

Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate is notably utilized as an intermediate in the synthesis of various pharmaceutical compounds, including anticoagulants like apixaban. Its structural characteristics allow for modifications that enhance pharmacological activity.

Antimicrobial Studies

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, studies on related hydrazono derivatives have shown effectiveness against various bacterial strains, indicating potential for development as antibacterial agents.

Biological Assays

The compound serves as a reagent in biological assays, particularly in the evaluation of enzyme inhibition and cytotoxicity. Its derivatives have been tested for low cytotoxicity, making them suitable candidates for further biological investigations .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the efficacy of pyrazole derivatives related to this compound against bacterial strains. Results indicated significant antibacterial activity and potential for therapeutic applications.

- Pharmaceutical Intermediate : The compound's role as an intermediate in synthesizing apixaban underscores its importance in drug formulation processes. Research findings highlight its contribution to enhancing the efficiency and safety profiles of anticoagulant therapies .

- Toxicity Studies : Derivatives of this compound have been subjected to toxicity assessments, revealing IC50 values greater than 60 μM, which suggests a favorable safety profile for further development in medicinal chemistry .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. The exact pathways and targets involved would require further experimental investigation.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly impacts physical properties such as melting points and solubility. Below is a comparative analysis:

Notes:

- Para-chloro substituents (electron-withdrawing) increase melting points due to enhanced dipole interactions and symmetry .

- Ortho-methyl groups (electron-donating) likely reduce melting points and solubility compared to para analogs due to steric hindrance and disrupted crystal packing .

- Methoxy groups improve solubility in organic solvents due to increased polarity .

Biological Activity

Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate, a compound with the CAS number 27171-88-6, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 240.69 g/mol. The compound features a chloro group and a hydrazone moiety, which are significant for its biological activity.

Synthesis typically involves the reaction of ethyl chloroacetate with o-tolyl hydrazine under basic conditions, often using triethylamine as a catalyst in an inert atmosphere. The yield can vary depending on the reaction conditions but has been reported at approximately 79.3% under optimal conditions .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties . Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives have been reported in the range of to .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC () |

|---|---|---|

| 1 | Staphylococcus aureus | 0.22 |

| 2 | Escherichia coli | 0.25 |

These findings suggest that the presence of the hydrazone functional group enhances the antimicrobial efficacy of the compound.

Anticancer Activity

Recent research has indicated potential anticancer properties of this compound derivatives against human cancer cell lines. For instance, derivatives containing thiadiazole rings have shown cytotoxic effects on cell lines such as U937 and HL60, with IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 () |

|---|---|---|

| A | U937 | 15 |

| B | HL60 | 20 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. The presence of the chloro group is crucial for enhancing antimicrobial activity, while modifications in the hydrazone moiety can lead to varied anticancer effects.

Research has shown that substituents on the aromatic ring can significantly influence both antimicrobial and anticancer activities. For example, compounds with electron-donating groups tend to exhibit higher activity due to improved electron density facilitating interaction with biological targets .

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of Ethyl 2-chloro-2-(o-tolyl)hydrazonoacetate revealed that compounds with additional thiazole rings displayed enhanced antibacterial properties compared to their non-thiazole counterparts .

- Cytotoxicity Assays : In vitro assays highlighted that certain derivatives exhibited selective cytotoxicity against cancer cells while showing low toxicity towards normal cells, suggesting a promising therapeutic index for further development in cancer treatment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the α-position undergoes nucleophilic substitution, enabling functionalization with amines, alkoxides, and other nucleophiles.

Mechanism :

-

The reaction proceeds via an SN2 pathway, where the nucleophile displaces the chloride ion.

-

In the synthesis of anticoagulant intermediates (e.g., apixaban precursors), morpholine substitution occurs under reflux conditions, followed by acid workup .

Cyclization Reactions

The hydrazono group facilitates intramolecular cyclization, forming nitrogen-containing heterocycles like thiadiazoles and pyrazolo-pyridines.

Key Examples:

-

Thiadiazole Formation :

Reaction with methyl/benzyl carbodithioates in 2-propanol yields 1,3,4-thiadiazole derivatives (e.g., 7a , 7b ) via intermediate thiohydrazonates . -

Pyrazolo-Pyridine Synthesis :

Cyclocondensation with 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one under basic conditions produces ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (13 ), a key intermediate in anticoagulant development .

Coupling Reactions

The compound participates in diazo-coupling reactions, forming azo-linked derivatives. For example:

-

Treatment with benzenediazonium chloride in ethanolic sodium acetate yields phenyldiazenyl-thiazoles (11b ) .

Conditions :

-

Temperature: 0–5°C

-

Catalyst: Sodium acetate

Oxidation and Reduction

While less documented, the hydrazono moiety can undergo redox transformations:

-

Oxidation : Forms nitroso derivatives under strong oxidizing agents.

-

Reduction : Hydrazine groups may convert to amines using reducing agents like iron powder in acidic methanol .

Reaction Optimization Insights

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate, and how does reaction temperature affect yield?

The compound is typically synthesized via diazotization of o-toluidine derivatives followed by coupling with ethyl 2-chloroacetoacetate. Key steps include:

- Diazonium salt formation: Use NaNO₂ in HCl at 273 K to generate the diazonium intermediate .

- Coupling reaction: Add ethyl 2-chloroacetoacetate in ethanol with sodium acetate as a base. Maintain temperatures below 273 K to minimize side reactions .

- Yields (~80%) are achieved with slow addition of diazonium salts and post-reaction refrigeration to promote crystallization .

Q. How is the Z-configuration of the hydrazone moiety confirmed, and why is this stereochemistry critical for reactivity?

The Z-configuration is confirmed via X-ray crystallography, where the torsion angle of the Caryl–NH–N=C linkage is near 0°, indicating planarity . This configuration enables intramolecular hydrogen bonding (N–H···O=C), stabilizing helical chain structures in the crystal lattice. The Z-geometry is essential for heteroannulation reactions, as it positions reactive sites (e.g., chloro and hydrazone groups) for cyclization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify hydrazone NH (δ ~10–12 ppm) and ester carbonyl (δ ~165–170 ppm). Aromatic protons from o-tolyl groups appear as multiplet signals .

- IR Spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and C=O stretches (~1685 cm⁻¹) .

- X-ray Diffraction : Resolve the Z-configuration and hydrogen-bonding network .

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis, and what mechanistic insights explain its regioselectivity?

The compound acts as a precursor for pyrazole, thiazole, and triazole derivatives. For example:

- Thiazole formation : React with thiosemicarbazides under acidic conditions; the chloro group undergoes nucleophilic substitution, while the hydrazone facilitates cyclization .

- Regioselectivity : The electron-withdrawing chloro group directs nucleophilic attack to the α-carbon, while the hydrazone’s lone pair stabilizes transition states during ring closure . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What strategies resolve crystallographic data discrepancies during structure refinement?

- Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Apply restraints to NH bond lengths (e.g., N–H = 0.86±0.01 Å) and freely refine thermal parameters .

- Address twinning or disorder by partitioning datasets or applying symmetry constraints .

- Validate models using R-factor convergence and difference Fourier maps to locate missing H-atoms .

Q. How do substituents on the arylhydrazone moiety influence the compound’s reactivity in medicinal chemistry applications?

- Electron-donating groups (e.g., 4-OCH₃) : Increase hydrazone nucleophilicity, enhancing coupling with electrophiles (e.g., iodophenyl intermediates in Apixaban synthesis) .

- Steric effects : o-Tolyl groups hinder rotation around the N–N bond, stabilizing reactive conformers for cyclocondensation .

- Bioactivity : Derivatives with 4-methoxyphenyl groups show improved binding to CB1 receptors, as measured by PET imaging .

Q. What computational methods predict the compound’s behavior in multi-step syntheses (e.g., Apixaban intermediates)?

- Molecular docking : Simulate interactions with enzymatic active sites (e.g., Factor Xa for Apixaban) to optimize substituent placement .

- Reaction pathway modeling : Use Gaussian or ORCA software to calculate activation energies for key steps (e.g., cyclization barriers) .

- Solvent effects : COSMO-RS simulations predict solubility and reaction rates in toluene or THF, critical for scalability .

Data Contradiction Analysis

Q. How can conflicting reports about hydrazone reactivity in acidic vs. basic media be reconciled?

- Acidic conditions : Promote protonation of the hydrazone nitrogen, enhancing electrophilicity for nucleophilic addition (e.g., thiosemicarbazide coupling) .

- Basic conditions : Deprotonate the hydrazone, favoring elimination (e.g., HCl loss) and forming nitrile intermediates . Contradictions arise from pH-dependent tautomerism; control via buffered systems (e.g., ammonium acetate) stabilizes desired tautomers .

Q. Why do some synthetic routes report lower yields despite identical starting materials?

Variations arise from:

- Impurity in diazonium salts : Use freshly prepared NaNO₂ and monitor pH to prevent decomposition .

- Solvent polarity : Ethanol vs. dioxane affects solubility of intermediates; higher polarity reduces side-product precipitation .

- Catalyst choice : Sodium ethoxide vs. triethylamine alters reaction kinetics in SN2 pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.